molecular formula C23H23ClN2O3S B3697529 4-[(3-chloro-N-methylsulfonylanilino)methyl]-N-(2-ethylphenyl)benzamide

4-[(3-chloro-N-methylsulfonylanilino)methyl]-N-(2-ethylphenyl)benzamide

Cat. No.: B3697529
M. Wt: 443.0 g/mol
InChI Key: MSUMDPHYEZCMAU-UHFFFAOYSA-N
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Description

4-[(3-chloro-N-methylsulfonylanilino)methyl]-N-(2-ethylphenyl)benzamide is a complex organic compound with a unique structure that includes a benzamide core substituted with various functional groups

Preparation Methods

The synthesis of 4-[(3-chloro-N-methylsulfonylanilino)methyl]-N-(2-ethylphenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-ethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with aniline to yield the benzamide.

    Introduction of the Chlorine and Methylsulfonyl Groups: The next step involves the chlorination of the aniline ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The methylsulfonyl group is introduced via sulfonylation using methylsulfonyl chloride in the presence of a base such as pyridine.

    Final Coupling Reaction: The final step involves the coupling of the chlorinated and sulfonylated aniline derivative with the benzamide core using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Chemical Reactions Analysis

4-[(3-chloro-N-methylsulfonylanilino)methyl]-N-(2-ethylphenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the nitro group (if present) using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using nucleophiles such as amines or thiols.

Scientific Research Applications

4-[(3-chloro-N-methylsulfonylanilino)methyl]-N-(2-ethylphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-[(3-chloro-N-methylsulfonylanilino)methyl]-N-(2-ethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their

Properties

IUPAC Name

4-[(3-chloro-N-methylsulfonylanilino)methyl]-N-(2-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-3-18-7-4-5-10-22(18)25-23(27)19-13-11-17(12-14-19)16-26(30(2,28)29)21-9-6-8-20(24)15-21/h4-15H,3,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUMDPHYEZCMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN(C3=CC(=CC=C3)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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